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molecular formula C8H5ClF3NO B8807592 N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride

N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride

Cat. No. B8807592
M. Wt: 223.58 g/mol
InChI Key: QKICFEIYQLMRAK-UHFFFAOYSA-N
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Patent
US09132126B2

Procedure details

2-(trifluoromethyl)benzaldehydeoxime (30.0 g, 158.60 mmol) was dissolved in dimethylformimide (300 mL), and added with N-chlorosuccinimide (23.31 g, 174.46 mmol), followed by stirring for 15 hours. After the reaction was completed, the resultant solution was vacuum evaporated, added with ethylacetate (1,500 mL), washed with saturated sodium chloride aqueous solution (1,000 mL) and purified water (1,000 mL), respectively, dried with anhydrous sodium sulfate, and vacuum-evaporated to provide a pale yellow solid required compound (32.81 g, 146.70 mmol, 93%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
23.31 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH:5]=[N:6][OH:7].[Cl:14]N1C(=O)CCC1=O>>[OH:7][N:6]=[C:5]([Cl:14])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:11][C:3]=1[C:2]([F:12])([F:13])[F:1]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC(C1=C(C=NO)C=CC=C1)(F)F
Step Two
Name
Quantity
23.31 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
added with ethylacetate (1,500 mL)
WASH
Type
WASH
Details
washed with saturated sodium chloride aqueous solution (1,000 mL)
CUSTOM
Type
CUSTOM
Details
purified water (1,000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
respectively, dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
vacuum-evaporated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ON=C(C1=C(C=CC=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 146.7 mmol
AMOUNT: MASS 32.81 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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